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molecular formula C12H17NO B2854379 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 152356-79-1

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No. B2854379
M. Wt: 191.274
InChI Key: DBALLBFRVFFESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387710

Procedure details

A solution of 2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (0.20 g) in acetic acid (2 ml) was hydrogenated at 4 atm hydrogen atmosphere over 10% palladium on carbon (0.20 g). After removing the catalyst, the pH of the solution was adjusted to 12 with sodium hydroxide solution and the solution was extracted with ethyl acetate. The extract was washed with brine, dried over potassium carbonate, and evaporated in vacuo to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (153 mg).
Name
2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:12](=O)[CH2:11][CH2:10][CH:9]([N+:14]([O-])=O)[CH2:8][C:7]=2[CH:17]=1.[H][H]>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][CH2:10][CH:9]([NH2:14])[CH2:8][C:7]=2[CH:17]=1

Inputs

Step One
Name
2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=CC2=C(CC(CCC2=O)[N+](=O)[O-])C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(CCCC(C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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